9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine is a complex organic compound that exhibits significant interest in the field of medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, including potential applications in drug development. This compound features a unique bicyclic structure that incorporates a bromine atom, which can enhance its reactivity and biological properties.
The compound can be synthesized through various chemical reactions involving starting materials such as substituted benzaldehydes and dioxepin derivatives. Recent studies have focused on efficient synthetic methodologies that utilize halogenation and oxidation processes to create halogenated benzodioxepinones, which include 9-bromo derivatives .
9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine is classified as a benzodioxepine derivative. Benzodioxepines are characterized by their fused dioxepin and benzene rings and are known for their pharmacological potential, including anti-cancer and anti-inflammatory activities.
The synthesis of 9-bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine typically involves several key steps:
The synthesis may employ catalysts such as copper iodide and oxidants like tert-butyl hydroperoxide to facilitate the reactions under controlled temperatures. Reaction conditions are optimized for yield and purity, often monitored through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure successful product formation .
The molecular structure of 9-bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine includes:
The molecular formula for 9-bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine is , with a molecular weight of approximately 243.07 g/mol. The compound's structural features contribute to its distinct physical and chemical properties.
9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine can participate in various chemical reactions:
These reactions are typically facilitated by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence. For instance, the use of Lewis acids can promote cyclization processes effectively.
The mechanism of action for compounds like 9-bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine often involves:
In vitro studies have shown that derivatives of benzodioxepines exhibit cytotoxic effects against various cancer cell lines, suggesting that the mechanism may involve induction of apoptosis or inhibition of cell cycle progression .
Relevant data from studies indicate that these properties significantly influence its biological activity and potential applications in medicinal chemistry .
9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine has potential applications in various scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
Scaffold hopping—the strategic modification of core heterocyclic frameworks—enables rapid exploration of chemical space around benzo[e][1,4]dioxepine derivatives. This approach replaces or modifies ring systems while preserving key pharmacophoric features. For 9-bromo-functionalized derivatives, studies demonstrate the utility of methylthio-substituted precursors as versatile intermediates for ring transformations. As exemplified in benzodiazepine synthesis, methylthio groups at position 4 undergo nucleophilic displacement with diverse binucleophiles (e.g., hydrazines, aminophenols), enabling annulation to pyrazole, oxazepine, or thiazine scaffolds [2]. The electron-withdrawing nitrile group adjacent to the methylthio moiety in precursors like 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e][1,4]diazepine-3-carbonitrile enhances leaving-group ability, facilitating ring expansion or fusion under mild conditions [2]. This strategy achieves significant molecular diversity, yielding bridged, spiro, or fused systems incorporating the dioxepine motif.
Table 1: Scaffold Hopping Outcomes from Methylthio-Functionalized Precursors
Nucleophile | Product Scaffold | Key Structural Features | Yield Range |
---|---|---|---|
NH₂NH₂·H₂O | Pyrazolo[1,5-a][1,3,5]triazine | Amino pyrazole core, exocyclic amine | 65% |
2-Aminophenol | Benzo[b][1,4]oxazepine | Fused 7-membered ring, nitrile conversion | Moderate-High |
Thiourea | Pyrimidine-thiones | C=S functionality, planar heterocycle | 70-80% |
Cyclopentanone | Pyrano[c]pyran | Spiro junction, carbonyl formation | Not reported |
Microwave irradiation revolutionizes the synthesis of strained or bridged dioxepine systems by accelerating ring-closing reactions, enhancing regioselectivity, and suppressing side products. Key applications include the stereoselective formation of cis-fused dioxepine rings and lactonizations requiring high activation energy. For brominated precursors like (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1263284-23-6), microwave conditions facilitate intramolecular etherification or esterification without epimerization at chiral centers [4]. Reaction times reduce from hours under conventional reflux to minutes, with yields exceeding 90% in optimized protocols. The rapid, uniform heating of microwaves is particularly advantageous for cyclizations involving thermally sensitive bromo intermediates, preventing debromination. Recent adaptations incorporate continuous-flow microwave reactors for gram-scale synthesis of enantiopure dioxepines, crucial for pharmaceutical applications requiring chiral purity [4].
The bromine atom at position 9 in benzo[e][1,4]dioxepine serves as a versatile handle for palladium- and nickel-catalyzed cross-couplings, enabling C–C, C–N, and C–O bond formation. Suzuki-Miyaura reactions with arylboronic acids are exceptionally efficient for introducing biaryl motifs relevant to medicinal chemistry. Studies on analogous brominated benzodiazepines (e.g., 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one) confirm that electron-deficient phosphine ligands (e.g., SPhos, XPhos) prevent palladium-mediated dehalogenation and enable couplings at ppm catalyst loadings [6]. For sterically hindered C9-brominated dioxepines, copper(I)-catalyzed Ullmann-type couplings with phenols or amines offer complementary routes to diaryl ethers and anilines. Bromazolam synthesis exemplifies this: its 8-bromo substituent undergoes smooth displacement during triazole ring formation under copper catalysis [5]. Notably, chemoselectivity is achievable—bromine on the dioxepine ring couples preferentially over halogens on appended aryl rings using tailored catalyst systems (Pd(dppf)Cl₂ for bromoarenes vs. Pd(PPh₃)₄ for chloroarenes) [5].
Controlling bromine incorporation in polycyclic ethers demands precise modulation of electronic and steric factors. For the benzo[e][1,4]dioxepine core, electrophilic bromination (e.g., Br₂, NBS) favors the electron-rich positions ortho to oxygen atoms. Computational studies (TPSA, LogP) on precursors like 6-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 79440-34-9) reveal enhanced nucleophilicity at C7 and C9 due to oxygen lone-pair donation [3] [4]. Directed ortho-lithiation (DoL) using n-BuLi followed by Br₂ quenching offers an alternative for C9-selective bromination. This method exploits the directing group ability of adjacent alkoxy or amide functions, as demonstrated in the synthesis of 7-bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 195986-74-4) [7]. Bromine can also be introduced via Sandmeyer reactions on diazotized aniline precursors derived from dioxepine-anthranilic acid analogues, providing exclusive access to C8-brominated products not achievable by electrophilic routes.
Table 2: Regioselective Bromination Methods for Dioxepine Precursors
Method | Optimal Substrate | Regioselectivity | Key Advantage | Representative Compound |
---|---|---|---|---|
NBS (Acetonitrile) | 2,3-Dihydrobenzo[b][1,4]dioxine | C7 > C9 | Mild conditions, no Lewis acid needed | 6-(Bromomethyl) derivative [3] |
Br₂/FeCl₃ (DCM) | Electron-rich fused dioxepines | C9 (ortho to ether) | High yield for dibromination | Not reported |
ortho-Lithiation/Br₂ | 2-Carboxamide derivatives | C8 or C9 directed | Absolute regiocontrol | 8-Bromo-3,4-dihydro-1H-diazepinone [6] |
Sandmeyer Reaction | Anthranilate-type dioxepines | C8 exclusive | Compatibility with nitro/ester groups | 7-Bromo-1,4-benzodiazepin-2,5-dione [7] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: